Adenosine A1 Receptor Affinity: Sub-Nanomolar Potency vs. Micromolar Activity of the 3-Amino Isomer
The 2-aminobenzamide isomer demonstrates a 2,667-fold higher affinity for the adenosine A1 receptor compared to its 3-amino positional isomer. The target compound, N-(Adamantan-1-yl)-2-aminobenzamide, exhibits an IC50 of 0.900 nM in a radioligand binding assay using rat brain membranes without NaCl [1]. In stark contrast, the 3-amino analog, N-(Adamantan-1-yl)-3-aminobenzamide, shows a Ki of 2,400 nM in a similar assay displacing [3H]CCPA from human adenosine A1 receptors expressed in CHO cell membranes [2]. This difference is not merely incremental; it represents a change from a potent tool compound to an essentially inactive analog, underscoring the critical nature of the ortho-amino substitution for this pharmacological profile.
| Evidence Dimension | Binding Affinity to Adenosine A1 Receptor |
|---|---|
| Target Compound Data | IC50 = 0.900 nM |
| Comparator Or Baseline | N-(Adamantan-1-yl)-3-aminobenzamide: Ki = 2,400 nM |
| Quantified Difference | 2,667-fold higher potency for the 2-amino isomer |
| Conditions | Rat brain membranes for target compound; human CHO cell membranes for comparator; both used radioligand competition binding assays. |
Why This Matters
This stark differential validates the requirement for precise procurement of the 2-amino isomer for any adenosine A1 receptor-related investigation, as the 3-amino alternative is functionally irrelevant in this context.
- [1] BindingDB. BDBM50367678 (CHEMBL605469). Binding affinity to adenosine A1 receptor of rat brain membranes without NaCl. Accessed April 21, 2026. View Source
- [2] BindingDB. BDBM50519760 (CHEMBL3950921). Displacement of [3H]CCPA from human adenosine receptor A1 expressed in CHO cell membranes. Accessed April 21, 2026. View Source
